N-ethyl-6-methyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine N-ethyl-6-methyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 2640819-44-7
VCID: VC11873415
InChI: InChI=1S/C17H22N8/c1-3-18-15-12-13(2)21-17(22-15)24-10-8-23(9-11-24)16-14-4-5-20-25(14)7-6-19-16/h4-7,12H,3,8-11H2,1-2H3,(H,18,21,22)
SMILES: CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C3=NC=CN4C3=CC=N4
Molecular Formula: C17H22N8
Molecular Weight: 338.4 g/mol

N-ethyl-6-methyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine

CAS No.: 2640819-44-7

Cat. No.: VC11873415

Molecular Formula: C17H22N8

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

N-ethyl-6-methyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine - 2640819-44-7

Specification

CAS No. 2640819-44-7
Molecular Formula C17H22N8
Molecular Weight 338.4 g/mol
IUPAC Name N-ethyl-6-methyl-2-(4-pyrazolo[1,5-a]pyrazin-4-ylpiperazin-1-yl)pyrimidin-4-amine
Standard InChI InChI=1S/C17H22N8/c1-3-18-15-12-13(2)21-17(22-15)24-10-8-23(9-11-24)16-14-4-5-20-25(14)7-6-19-16/h4-7,12H,3,8-11H2,1-2H3,(H,18,21,22)
Standard InChI Key UCTXPHTYJVIDLA-UHFFFAOYSA-N
SMILES CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C3=NC=CN4C3=CC=N4
Canonical SMILES CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C3=NC=CN4C3=CC=N4

Introduction

Molecular Structure and Physicochemical Properties

Structural Characteristics

The compound’s architecture comprises three distinct heterocyclic systems:

  • Pyrimidine ring: A six-membered aromatic ring with nitrogen atoms at positions 1 and 3, substituted with methyl and ethyl groups at positions 6 and 4, respectively.

  • Piperazine linker: A six-membered diamine ring connecting the pyrimidine and pyrazolo[1,5-a]pyrazine moieties, enhancing conformational flexibility.

  • Pyrazolo[1,5-a]pyrazine: A fused bicyclic system with nitrogen atoms at positions 1, 2, and 5, contributing to electronic diversity and potential protein-binding interactions.

The molecular geometry facilitates interactions with biological targets, as evidenced by computational models predicting hydrogen bonding between the pyrazolo[1,5-a]pyrazine nitrogen atoms and kinase active sites .

PropertyValue/DescriptionSource Analogy
Molecular Weight338.4 g/molDirect measurement
SolubilityModerate in DMSO, low in aqueous buffersPyrazolo[1,5-a]pyrimidine derivatives
LogP (Partition Coefficient)~3.2 (predicted)Computational modeling
StabilityStable under inert conditionsStructural analogs

The ethyl and methyl substituents likely enhance lipophilicity, favoring blood-brain barrier penetration, while the piperazine linker improves solubility in polar solvents.

Synthesis and Optimization

Synthetic Pathways

Although a detailed protocol for N-ethyl-6-methyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine remains undisclosed, its synthesis likely follows strategies employed for related pyrazolo[1,5-a]pyrazine derivatives:

  • Pyrimidine Core Formation: Condensation of methylguanidine with ethyl acetoacetate under acidic conditions yields 4-amino-6-methylpyrimidine.

  • Piperazine Introduction: Nucleophilic aromatic substitution at the pyrimidine C2 position using piperazine in refluxing ethanol.

  • Pyrazolo[1,5-a]pyrazine Coupling: Buchwald-Hartwig amination or Ullmann-type coupling to attach the pyrazolo[1,5-a]pyrazine moiety .

Reaction Optimization

Key parameters influencing yield and purity include:

  • Temperature: Reactions involving piperazine typically proceed at 80–100°C to balance kinetics and side-product formation.

  • Catalysts: Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency during pyrazolo[1,5-a]pyrazine attachment .

  • Purification: Sequential column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) isolates the target compound with >95% purity.

Biological Activity and Mechanism of Action

Kinase Inhibition

The pyrazolo[1,5-a]pyrazine scaffold exhibits affinity for ATP-binding pockets in kinases. In silico docking studies suggest that N-ethyl-6-methyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine may inhibit:

  • AMP-Activated Protein Kinase (AMPK): A regulator of cellular energy homeostasis, implicated in cancer metabolism .

  • MET Kinase: A receptor tyrosine kinase involved in tumor invasion and metastasis .

Antimycobacterial Activity

Pyrazolo[1,5-a]pyrimidine analogs demonstrate inhibition of mycobacterial ATP synthase (IC₅₀ = 0.2–1.5 μM), a target for tuberculosis therapy. While direct evidence for this compound is lacking, structural similarities suggest comparable activity, warranting enzymatic assays.

Pharmacological Applications

Oncology

Preclinical studies on related compounds highlight:

  • Apoptosis Induction: Upregulation of pro-apoptotic Bax and downregulation of Bcl-2 in MCF-7 breast cancer cells .

  • Angiogenesis Suppression: Inhibition of vascular endothelial growth factor (VEGF) signaling at nanomolar concentrations .

Infectious Diseases

The compound’s potential to disrupt bacterial energy metabolism aligns with efforts to combat drug-resistant Mycobacterium tuberculosis.

Future Research Directions

Target Validation

  • Kinase Profiling: Broad-spectrum screening against 400+ kinases to identify primary targets.

  • Crystallography: Co-crystallization with AMPK or MET to elucidate binding modes .

ADMET Optimization

  • Pharmacokinetics: Assess oral bioavailability and half-life in rodent models.

  • Toxicology: Acute and chronic toxicity studies in non-human primates.

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